molecular formula C18H11ClN4O2S B5007159 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile CAS No. 5624-72-6

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile

Cat. No.: B5007159
CAS No.: 5624-72-6
M. Wt: 382.8 g/mol
InChI Key: NTBSYQZLDQIWCC-JLHYYAGUSA-N
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Description

The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile is a complex organic molecule that features a thiazole ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-nitroaniline and acrylonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile: can be compared with other compounds that have similar structural features:

These comparisons highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBSYQZLDQIWCC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386251
Record name ZINC04817199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5624-72-6
Record name ZINC04817199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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